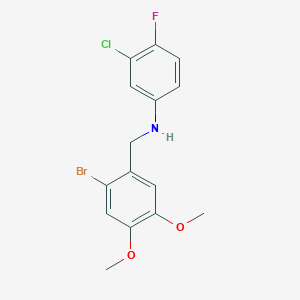
2-(4-methylpentyl)-4-(propylsulfonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylpentyl)-4-(propylsulfonyl)morpholine, also known as MPSPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 2-(4-methylpentyl)-4-(propylsulfonyl)morpholine is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways involved in disease progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
2-(4-methylpentyl)-4-(propylsulfonyl)morpholine has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer treatment, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the efficacy of chemotherapy. In cardiovascular diseases, it has been shown to reduce oxidative stress and inflammation, as well as improve endothelial function. In neurological disorders, it has been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of 2-(4-methylpentyl)-4-(propylsulfonyl)morpholine for lab experiments is its relatively low toxicity and high solubility, which makes it suitable for in vitro and in vivo studies. However, its synthesis method is complex and time-consuming, which may limit its use in large-scale studies. Additionally, more research is needed to determine its long-term safety and efficacy in humans.
将来の方向性
There are several future directions for research on 2-(4-methylpentyl)-4-(propylsulfonyl)morpholine, including the development of more efficient synthesis methods, the optimization of its therapeutic applications, and the investigation of its potential use in combination with other drugs. Additionally, more research is needed to determine its safety and efficacy in humans, as well as its potential for use in personalized medicine.
In conclusion, 2-(4-methylpentyl)-4-(propylsulfonyl)morpholine is a promising chemical compound with potential therapeutic applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and optimize its use in clinical settings.
合成法
2-(4-methylpentyl)-4-(propylsulfonyl)morpholine can be synthesized through a multi-step process involving the reaction of morpholine with 4-methylvaleraldehyde, followed by oxidation with potassium permanganate and sulfonation with propylsulfonyl chloride. The final product is obtained through purification and recrystallization.
科学的研究の応用
2-(4-methylpentyl)-4-(propylsulfonyl)morpholine has been extensively studied for its potential therapeutic applications in various fields, including cancer treatment, cardiovascular diseases, and neurological disorders. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-tumor properties, making it a promising candidate for drug development.
特性
IUPAC Name |
2-(4-methylpentyl)-4-propylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO3S/c1-4-10-18(15,16)14-8-9-17-13(11-14)7-5-6-12(2)3/h12-13H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABPAPXJBCQSAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCOC(C1)CCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpentyl)-4-propylsulfonylmorpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B6046021.png)
![(1S*,4S*)-2-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6046029.png)
![4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6046030.png)
![N-{[(2-bromophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-cyclohexylurea](/img/structure/B6046048.png)

![N-methyl-1-{1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B6046073.png)
![(1S,9S)-11-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6046075.png)
![{[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid](/img/structure/B6046082.png)
![7-(difluoromethyl)-3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6046084.png)
![N-(2-fluorophenyl)-N'-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6046086.png)
![N-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine](/img/structure/B6046095.png)
![dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate](/img/structure/B6046101.png)

![2-[2-(4-hydroxyphenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B6046114.png)